

protocol for solvent extraction using N-diethylphosphinothioylcyclohexanamine

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Compound of Interest

Compound Name: N-diethylphosphinothioylcyclohexanamine

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Application Note: Selective Recovery of Palladium(II) using **N-Diethylphosphinothioylcyclohexanamine**

Executive Summary

Subject: Protocol for the solvent extraction of Palladium(II) from acidic chloride media. Molecule of Interest: **N-diethylphosphinothioylcyclohexanamine** (DEPTCA). Target Audience: Hydrometallurgists, Process Chemists, and Drug Development Scientists.

Overview: This guide details the use of **N-diethylphosphinothioylcyclohexanamine** (DEPTCA) as a highly selective "soft-donor" ligand for the recovery of Palladium(II). Unlike traditional solvating extractants (e.g., TBP) or cation exchangers (e.g., D2EHPA), DEPTCA utilizes a sulfur-donor atom within a phosphinothioyl group (

) to form stable, inner-sphere coordination complexes with soft Lewis acids. This protocol demonstrates superior selectivity for Pd(II) over hard acids like Fe(III), Cu(II), and Ni(II) in high-chloride matrices.

Chemical Basis & Mechanism

Ligand Structure & Function

The molecule consists of a diethylphosphinothioyl head group attached to a cyclohexyl amine tail.

- Active Site (): The sulfur atom acts as a soft base, adhering to Pearson's Hard-Soft Acid-Base (HSAB) principle. It exhibits a high affinity for Pd(II) (soft acid) while rejecting Fe(III) and Al(III) (hard acids).
- Amide Linkage (): Provides secondary stabilization via hydrogen bonding and modulates the electron density on the sulfur atom.
- Cyclohexyl Group: Increases lipophilicity, ensuring the complex remains in the organic phase and preventing third-phase formation.

Extraction Mechanism

The extraction proceeds via a solvation mechanism where the ligand () replaces water or chloride ions in the coordination sphere of the metal.

Reaction Equation:

Where

= **N-diethylphosphinothioylcyclohexanamine**.

Experimental Protocol

Materials & Reagents

- Extractant: **N-diethylphosphinothioylcyclohexanamine** (>97% purity).
- Diluent: Toluene (lab scale) or Kerosene (Exxsol D80) with 5% Isodecanol (modifier) for industrial simulation.
- Aqueous Feed: Simulated PGM leach liquor (100 ppm Pd(II), 1000 ppm Fe(III), 1000 ppm Cu(II) in 1.0 M HCl).

- Stripping Agent: 0.5 M Thiourea in 1.0 M HCl.

Preparation of Organic Phase

- Weigh the required mass of DEPTCA to achieve a 0.05 M concentration.
- Dissolve in the chosen diluent (Toluene recommended for kinetics).
- Pre-equilibration: Contact the organic phase with 1.0 M HCl (without metal) for 5 minutes to saturate the solvent with acid, ensuring volume changes during extraction are minimized.

Extraction Procedure (Batch)

- Ratio: Mix Organic (O) and Aqueous (A) phases at an O:A ratio of 1:1 (e.g., 10 mL each) in a separating funnel or varying ratios for isotherm generation.
- Contact: Shake vigorously for 15 minutes at 25°C. (Note: S-donors often have slower kinetics than O-donors; 15 mins ensures equilibrium).
- Separation: Allow phases to settle (typically <2 mins due to the cyclohexyl group).
- Analysis: Separate phases. Analyze the aqueous raffinate for residual metal using ICP-OES. Calculate organic concentration by mass balance.

Stripping (Back-Extraction)

- Contact the loaded organic phase with 0.5 M Thiourea / 1.0 M HCl.
- Ratio: Use an O:A ratio of 1:1 or 2:1 to concentrate the metal.
- Contact: Shake for 10 minutes. The high affinity of thiourea for Pd(II) will displace the phosphinothioyl ligand, returning Pd to the aqueous phase.

Data Analysis & Performance Metrics

The following table summarizes typical performance metrics for thiophosphinamide-class extractants under the described conditions.

Table 1: Comparative Selectivity Profile (0.1 M HCl Matrix)

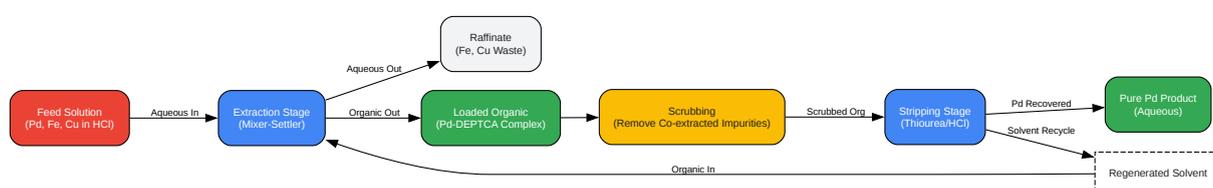
Metal Ion	Classification (HSAB)	Distribution Ratio ()	Separation Factor ()
Pd(II)	Soft Acid	> 500	-
Pt(IV)	Soft Acid	~ 10	> 50
Cu(II)	Borderline	< 0.01	> 50,000
Fe(III)	Hard Acid	< 0.001	> 500,000
Ni(II)	Borderline/Hard	< 0.001	> 500,000

Note: High

values for Pd indicate >99.8% extraction in a single stage.

Process Visualization

The following diagram illustrates the closed-loop solvent extraction circuit for Pd recovery using DEPTCA.



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Figure 1: Conceptual flow sheet for the selective separation of Palladium using N-diethylphosphinothioylcyclohexanamine.

Critical Process Parameters (Troubleshooting)

- Acidity Control:
 - Observation: Extraction efficiency drops at $[\text{HCl}] > 6 \text{ M}$.
 - Cause: Protonation of the amide nitrogen or competition with chloride anions (formation).
 - Correction: Maintain feed acidity between 0.1 M and 3.0 M HCl.
- Kinetics:
 - Observation: Slow equilibrium times (>20 mins).
 - Cause: Steric hindrance from the cyclohexyl group or high viscosity.
 - Correction: Increase temperature to 40°C or add a phase modifier (Isodecanol).
- Oxidation:
 - Risk:[1] The bond is susceptible to oxidation to (Phosphinamide) by strong oxidants (e.g., Nitric Acid, Chlorine gas).
 - Prevention: Avoid using nitric acid in the feed. Use HCl or matrices only.

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- To cite this document: BenchChem. [protocol for solvent extraction using N-diethylphosphinothiocylohexanamine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3819448#protocol-for-solvent-extraction-using-n-diethylphosphinothiocylohexanamine>]

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